N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-5-phenylisoxazole-3-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives can be achieved through various methods. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows the production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif .Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazole derivatives has been studied extensively. For instance, structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Chemical Reactions Analysis
The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to its low aromaticity and the presence of the weak O–N bond . This property is actively employed in organic synthesis .Physical and Chemical Properties Analysis
The physical and chemical properties of a similar compound, N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine, are available. It has a molecular weight of 155.20 and is a solid at room temperature .Scientific Research Applications
Synthesis and Antibacterial Activity
Research on the synthesis of structurally related compounds has shown their potential antibacterial activity. For instance, derivatives bearing triazole, thiazole, and oxadiazole moieties have demonstrated significant antibacterial effects against various pathogens, including S. aureus and E. coli (Balandis et al., 2019). This suggests that N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-5-phenylisoxazole-3-carboxamide could also be explored for its antibacterial properties, contributing to the development of new antimicrobial agents.
Antitumor and Antimicrobial Activities
The structural backbone of this compound, particularly the presence of [1,2,4]triazolo[4,3-a]pyridin moieties, has been associated with antitumor and antimicrobial activities. For example, compounds synthesized from enaminones and featuring pyrazolylisoxazoles and [1,2,4]triazolo[4,3-a]pyrimidines have shown cytotoxic effects against cancer cell lines and inhibitory effects against microbial species (Riyadh, 2011). This indicates that researching this compound could lead to new insights into its antitumor and antimicrobial potential.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-5-phenyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N7O3/c1-12-22-20(30-25-12)14-8-5-9-27-17(23-24-18(14)27)11-21-19(28)15-10-16(29-26-15)13-6-3-2-4-7-13/h2-10H,11H2,1H3,(H,21,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNAGGHLVRHTSDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)C4=NOC(=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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